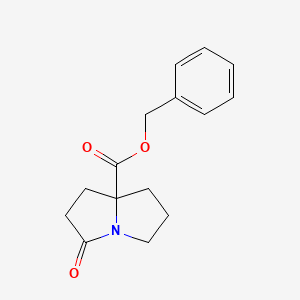

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester

Description

CAS No.: 216392-65-3 Molecular Formula: C₁₅H₁₇NO₃ Molecular Weight: 259.3 g/mol Synonyms: Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate .

This compound features a bicyclic pyrrolizine core with a tetrahydro modification, a ketone group at position 3, and a phenylmethyl ester at the 7a-carboxylic acid position. Its synthesis likely involves esterification of the parent acid with benzyl chloride under reflux conditions, analogous to procedures in related pyrazolo-pyridine ester syntheses (e.g., 94–98% yields in –2) .

Properties

IUPAC Name |

benzyl 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-13-7-9-15(8-4-10-16(13)15)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIAEBFIBSTTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N2C1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester (CAS No. 216392-65-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 259.3 g/mol. It features a pyrrolizine ring structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.3 g/mol |

| CAS Number | 216392-65-3 |

| Synonyms | Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |

Research indicates that compounds similar to 1H-Pyrrolizine derivatives often exhibit significant interactions with various biological targets. The presence of the carboxylic acid and ester functional groups suggests potential activity through mechanisms such as enzyme inhibition or receptor modulation.

Case Studies

- Antiviral Activity : A study highlighted the role of carboxylesterases in drug metabolism, noting that similar compounds could be hydrolyzed to active forms that exhibit antiviral properties. This suggests that 1H-Pyrrolizine derivatives may also possess antiviral activity through metabolic conversion facilitated by carboxylesterases .

- COX-II Inhibition : Recent research into COX-II inhibitors has shown that pyrrolizine derivatives can be designed to selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. The structural characteristics of 1H-Pyrrolizine may allow it to act as a COX-II inhibitor, potentially offering therapeutic benefits in inflammatory diseases .

Research Findings

Several studies have explored the pharmacological potential of pyrrolizine derivatives:

- Enzyme Interaction : Compounds with similar structures have been shown to interact with human carboxylesterases, impacting the pharmacokinetics and therapeutic efficacy of various drugs .

- In Vitro Studies : Laboratory experiments demonstrated that certain pyrrolizine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1H-Pyrrolizine-7a(5H)-carboxylic acid derivatives in targeting cancer cells. For instance, research has shown that derivatives of pyrrolidine compounds exhibit promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against multidrug-resistant pathogens. Preliminary assays demonstrated that certain derivatives possess structure-dependent antimicrobial effects against Gram-positive bacteria, indicating potential for developing new antibiotics . This is particularly relevant given the increasing global threat of antimicrobial resistance.

Neprilysin Inhibition

Neprilysin is an enzyme implicated in various physiological processes, including the degradation of neuropeptides. Compounds related to 1H-Pyrrolizine-7a(5H)-carboxylic acid have been explored as neprilysin inhibitors, which could have therapeutic implications for conditions such as Alzheimer's disease . The inhibition of neprilysin can enhance the levels of neuroprotective peptides, offering a pathway for neuroprotection.

Drug Development and Formulation

The structural characteristics of 1H-Pyrrolizine-7a(5H)-carboxylic acid make it a candidate for further modification to enhance its pharmacological properties. Its ester form, phenylmethyl ester, may improve solubility and bioavailability, crucial factors in drug formulation .

Case Study 1: Anticancer Screening

In a recent study published in Molecules, a series of pyrrolidine derivatives were synthesized and screened for anticancer activity. The results indicated that some derivatives showed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrrolidine structure could yield potent anticancer agents .

Case Study 2: Antimicrobial Resistance

A study focused on the antimicrobial efficacy of pyrrolidine derivatives revealed that specific compounds exhibited activity against resistant strains of bacteria. The findings support the notion that exploring structural analogs of 1H-Pyrrolizine-7a(5H)-carboxylic acid could lead to new treatments for infections caused by resistant pathogens .

Comparison with Similar Compounds

Ethyl Ester Derivative (CAS 2703745-57-5)

Molecular Formula: C₁₀H₁₃NO₄ Molecular Weight: 211.21 g/mol Key Features:

Implications :

- The additional oxo group may increase electrophilicity, altering reactivity in nucleophilic additions or redox reactions.

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic Acid (CAS 412283-63-7)

Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.19 g/mol Key Features:

Implications :

Carboxamide Derivative (CAS 135938-12-4)

Molecular Formula : C₁₀H₁₈N₂O

Molecular Weight : 182.26 g/mol

Key Features :

Implications :

Carbonitrile Derivative (CAS 113089-36-4)

Molecular Formula : C₈H₁₀N₂O

Molecular Weight : 150.18 g/mol

Key Features :

Implications :

- The electron-withdrawing nitrile group may enhance stability against hydrolysis but reduce compatibility with nucleophilic reagents.

- Smaller molecular size could facilitate diffusion through biological barriers.

Structural and Functional Comparison Table

| Compound (CAS) | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 216392-65-3 (Target) | Phenylmethyl ester | 259.3 | High lipophilicity; metabolic stability |

| 2703745-57-5 | Ethyl ester, 2,5-dioxo | 211.21 | Enhanced reactivity; moderate solubility |

| 412283-63-7 | Carboxylic acid | 155.19 | High polarity; irritant hazards |

| 135938-12-4 | Carboxamide | 182.26 | Hydrogen bonding capacity; low acidity |

| 113089-36-4 | Carbonitrile | 150.18 | Electron-withdrawing; compact structure |

Preparation Methods

Intramolecular Michael Addition-Lactonization

A catalytic enantioselective approach involves isothiourea-catalyzed cyclization (Source):

-

Starting material : Enone-acid precursors (e.g., (E)-3-(2-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrol-1-yl)propanoic acid).

-

Activation : Treat with pivaloyl chloride (3 eq) and i-Pr<sub>2</sub>NEt (3 eq) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C to form a mixed anhydride.

-

Cyclization : Add (+)-BTM 24 catalyst (5 mol%) to induce intramolecular Michael addition-lactonization.

-

Esterification : Introduce benzyl alcohol to trap the intermediate, yielding the benzyl ester.

Key data :

Diazo Compound Alkylation

A patent (Source) describes benzyl ester formation via diazo intermediates:

-

Diazo precursor : 1-Diazo-2-butanone.

-

Reaction : Add to benzyl alcohol (50 mL) with Ag<sub>2</sub>O (1 g) at 80°C.

-

Outcome : Nitrogen evolution ceases, yielding tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-butanoic acid benzyl ester.

Conditions :

-

Temperature: 80°C.

-

Time: Until N<sub>2</sub> evolution stops (~2–4 h).

Oxidation and Esterification

Stepwise Oxidation of Pyrrolizine Intermediates

A hybrid approach combines cyclization and oxidation (Source):

-

Cyclization : React γ-butyrolactone with KOCN to form α-(N-2-pyrrolidinonyl)butyric acid.

-

Decarboxylation : Thermal treatment with soda lime yields 2,3,5,6-tetrahydro-1H-pyrrolizine.

-

Oxidation : Treat with perchloric acid to introduce the 3-oxo group.

-

Esterification : React with benzyl bromide/K<sub>2</sub>CO<sub>3</sub> in DMF to form the benzyl ester.

Optimization :

Direct Esterification of Carboxylic Acid Precursors

Industrial protocols (Source) use:

-

Carboxylic acid precursor : Tetrahydro-3-oxo-1H-pyrrolizine-7a(5H)-carboxylic acid.

-

Coupling reagent : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

-

Benzylation : React with benzyl alcohol in CH<sub>2</sub>Cl<sub>2</sub> at rt for 12 h.

Data :

Comparative Analysis of Methods

Industrial-Scale Production

Source highlights optimized large-scale synthesis:

-

Continuous flow reactors : Enhance mixing and heat transfer during cyclization.

-

Automated systems : Control reaction parameters (pH, temperature) for esterification.

-

Purification : Crystallization from acetonitrile/water yields >99% purity.

Cost analysis :

-

Raw material cost: $12–15/g at 1 kg scale.

-

Benzyl alcohol contributes 40% of total cost.

Q & A

Q. What synthetic methodologies are most effective for preparing 1H-pyrrolizine-7a(5H)-carboxylic acid derivatives?

Methodological Answer: The synthesis typically involves cyclization or functionalization of pyrrolizine precursors. For example:

- Cyclization with azides : Reacting chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours yields azidomethyl intermediates, which can undergo thermal or catalytic cyclization .

- Esterification and recrystallization : Post-synthesis purification via ethanol recrystallization improves purity, as demonstrated in thiazolo-pyrimidine syntheses (e.g., refluxing with chloroacetic acid and benzaldehyde derivatives in acetic acid/anhydride mixtures) .

Q. Key Parameters :

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | DMF, THF, acetic acid/anhydride | |

| Temperature | 50°C (azide reactions), reflux | |

| Purification | Ethanol recrystallization |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : Analyze proton environments (e.g., methylene protons in the pyrrolizine ring at δ 2.5–3.5 ppm) and carbonyl signals (δ 170–180 ppm for ester groups) .

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and amide N–H bends (if applicable) .

- X-ray crystallography : Resolve puckered ring conformations (e.g., flattened boat structures in pyrimidine analogs) .

Q. Example Data :

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 4.2–4.5 ppm (ester OCH₂Ph) | |

| ¹³C NMR | δ 170–175 ppm (ester carbonyl) | |

| IR | 1740 cm⁻¹ (C=O) |

Advanced Research Questions

Q. How do reaction conditions impact yield and purity in cyclization reactions?

Methodological Answer: Contradictions in yields (e.g., 78% in thiazolo-pyrimidines vs. lower yields in azide-based syntheses ) can arise from:

- Catalyst choice : NaN₃ vs. t-BuOOH (radical initiators may improve cyclization efficiency).

- Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize intermediates but may require longer reaction times.

- Temperature gradients : Reflux vs. controlled heating (e.g., microwave-assisted synthesis for faster kinetics).

Q. Experimental Design :

Q. What strategies resolve stability contradictions in pyrrolizine derivatives under varying pH?

Methodological Answer: Predicted pKa values (e.g., 16.35 ± 0.60 for tetrahydro-3,5-dimethyl carboxamide ) suggest sensitivity to strong acids/bases. To assess stability:

Q. Key Findings :

| Derivative | Stability Profile | Reference |

|---|---|---|

| Ester | Hydrolysis at pH > 10 | |

| Amide | Stable up to pH 12 |

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

Q. Case Study :

| Parameter | Predicted Value (Compound) | Celecoxib | Reference |

|---|---|---|---|

| logP | 2.8 ± 0.3 | 3.5 | |

| H-bond acceptors | 4 | 3 |

Q. How can salt formation improve physicochemical properties?

Methodological Answer:

Q. Optimization Workflow :

Screen counterions (HCl, Na⁺, K⁺).

Assess solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.